

Mass Spectrometry Analysis of Maxima Isoflavone A: Application Notes and Protocols

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Compound of Interest

Compound Name: *Maxima isoflavone A*

Cat. No.: *B15195363*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant *Tephrosia maxima*, presents a unique structural motif with two methylenedioxy groups. Isoflavones, as a class of phytoestrogens, are of significant interest in drug discovery and development due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and elucidation of the biological mechanisms of such compounds. This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of **Maxima isoflavone A**, catering to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile of Maxima Isoflavone A

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₀ O ₆	PubChem
Molecular Weight	310.26 g/mol	PubChem
Monoisotopic Mass	310.047738 u	PubChem
IUPAC Name	7-(1,3-benzodioxol-5-yl)- [1]dioxolo[4,5-h]chromen-6-one	PubChem
Canonical SMILES	<chem>C1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C(=C4)OCO5)OCO2</chem>	PubChem
InChI Key	HDEHMKSXXSBSHM- UHFFFAOYSA-N	PubChem

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of isoflavones, offering high sensitivity and selectivity.[2] Electrospray ionization (ESI) is a commonly employed ionization technique for these compounds.[3]

Predicted Fragmentation Pattern of Maxima Isoflavone A

Based on the known fragmentation patterns of isoflavones, a primary fragmentation pathway for **Maxima isoflavone A** is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[4][5][6] The presence of two methylenedioxy groups is expected to influence the fragmentation, leading to characteristic product ions.

Table of Predicted m/z Values for Major Fragments of **Maxima Isoflavone A** in Positive Ion Mode ($[M+H]^+ = 311.0550$)

Precursor Ion (m/z)	Proposed Fragment Ion	Predicted Fragment m/z	Fragmentation Pathway
311.0550	[M+H] ⁺	311.0550	-
311.0550	[¹³ A+H] ⁺	163.0395	Retro-Diels-Alder (RDA) fragmentation, charge retained on the A-ring fragment.
311.0550	[¹³ B] ⁺	148.0262	Retro-Diels-Alder (RDA) fragmentation, charge retained on the B-ring fragment.
311.0550	[M+H-CO] ⁺	283.0599	Neutral loss of carbon monoxide.
311.0550	[M+H-2CO] ⁺	255.0648	Sequential neutral loss of two carbon monoxide molecules. [4]

Experimental Protocols

I. Sample Preparation

- Extraction from Plant Material:

- Air-dry and powder the plant material (*Tephrosia maxima*).
- Perform successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, and methanol). **Maxima isoflavone A** is typically found in the chloroform extract.
- Concentrate the chloroform extract under reduced pressure.
- Subject the crude extract to column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate **Maxima isoflavone A**.

- Preparation of Standard Solutions:

1. Accurately weigh a known amount of purified **Maxima isoflavone A**.
2. Dissolve in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions for calibration curves.

II. UPLC-QTOF-MS/MS Analysis

This protocol outlines a general method for the analysis of **Maxima isoflavone A** using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

- Instrumentation:

- UPLC System with a binary solvent manager, sample manager, and column heater.
- QTOF Mass Spectrometer equipped with an ESI source.

- Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) is suitable for the separation of isoflavones.[\[7\]](#)
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-10 min: 10-90% B (linear gradient)
 - 10-12 min: 90% B (isocratic)

- 12-12.1 min: 90-10% B (linear gradient)
- 12.1-15 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: 3.0 kV.
 - Sampling Cone: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Cone Gas Flow: 50 L/hr.
 - Desolvation Gas Flow: 600 L/hr.
 - Acquisition Mode: MS/MS or MSE (to acquire both precursor and product ion data in a single run).
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data.

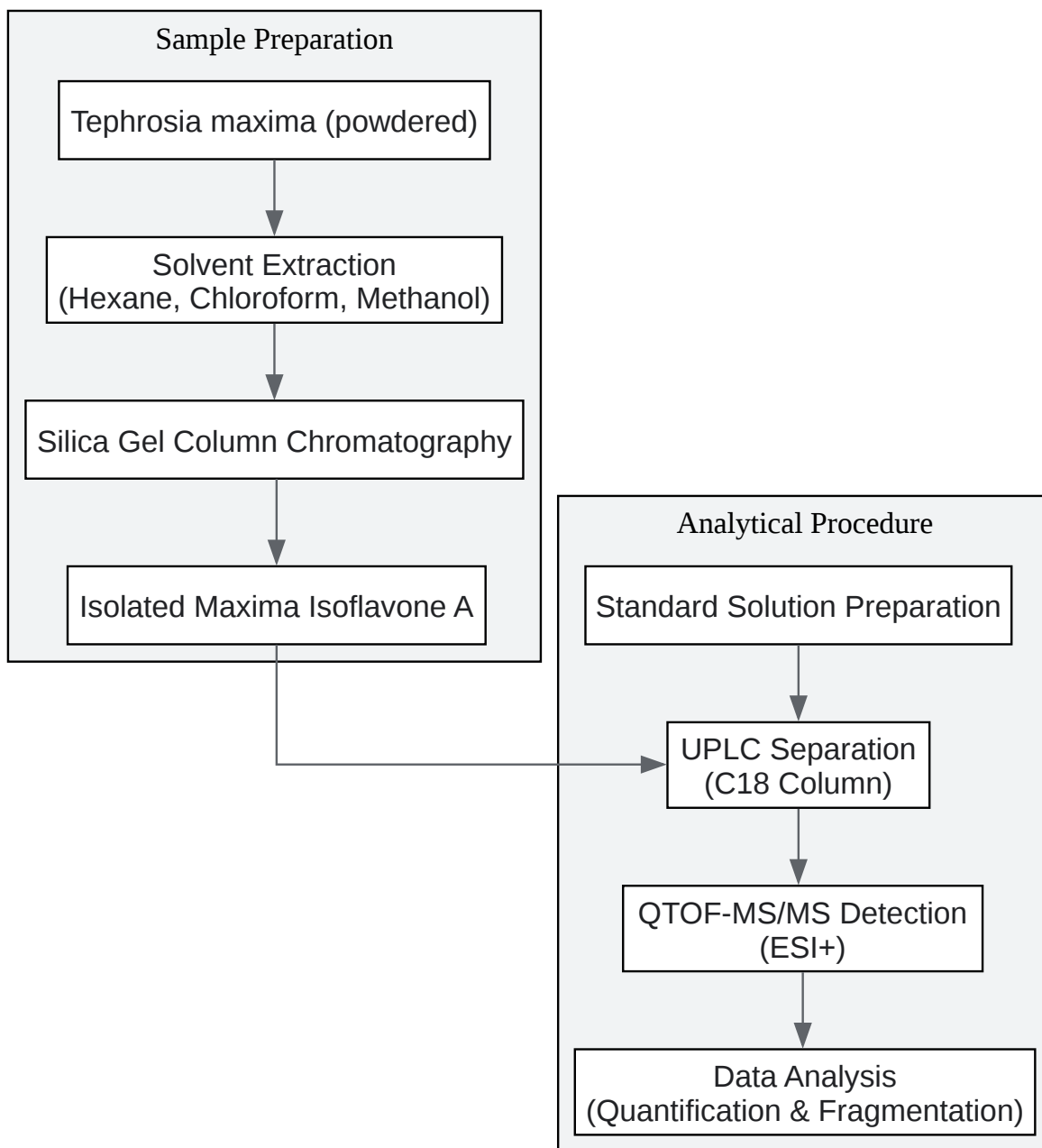
Data Presentation

Table 1: UPLC-MS/MS Quantitative Data Summary (Hypothetical)

Analyte	Retention Time (min)	Precursor Ion [M+H] ⁺ (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Maxima Isoflavone A	7.85	311.0550	163.0395	148.0262	0.5	1.5

Visualization of Workflows and Pathways

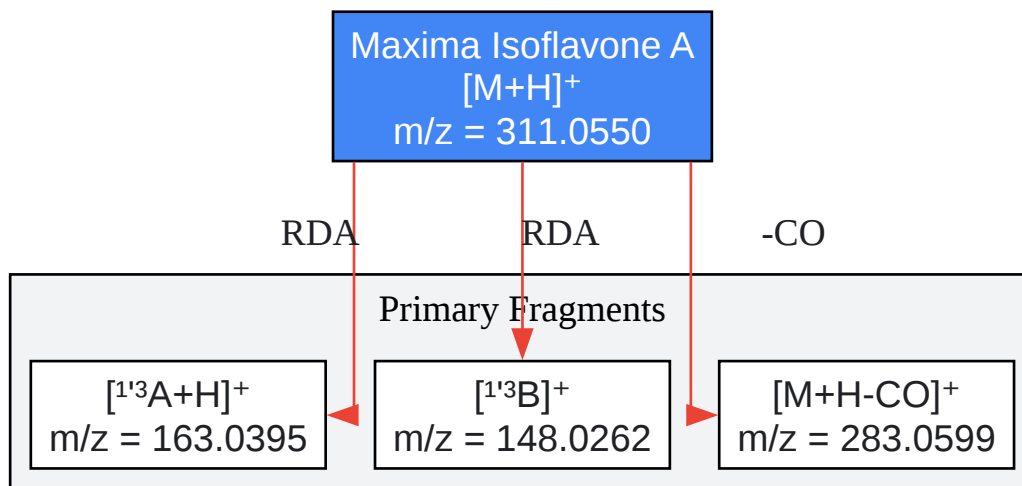
Experimental Workflow



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Caption: Experimental workflow for the extraction and analysis of **Maxima isoflavone A**.

Proposed Fragmentation Pathway of Maxima Isoflavone A

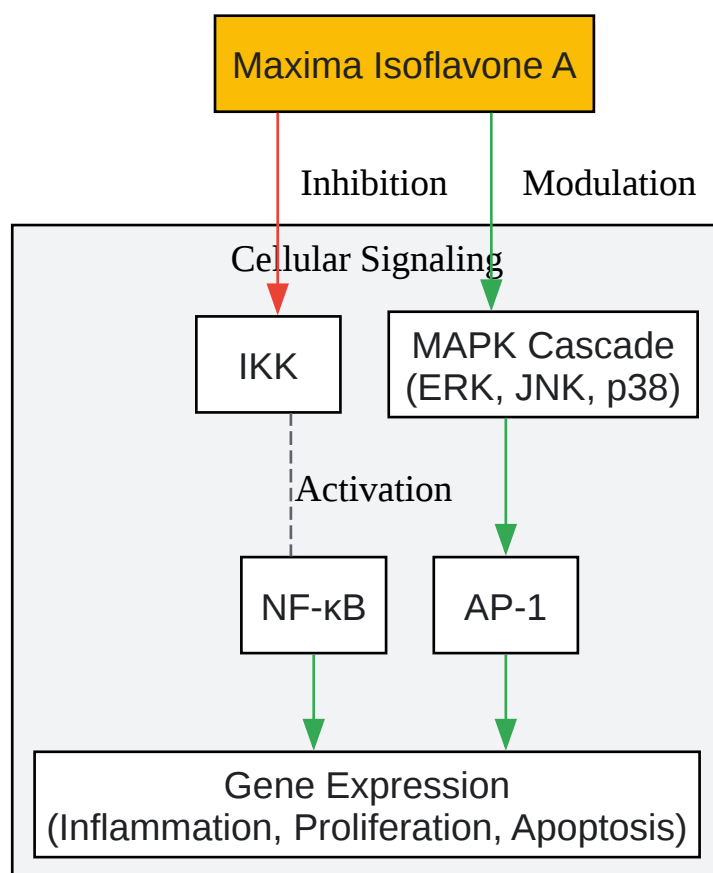


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Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of **Maxima isoflavone A**.

Potential Signaling Pathway Modulation by Isoflavones

Isoflavones are known to interact with various cellular signaling pathways, contributing to their biological activities. A plausible mechanism of action for **Maxima isoflavone A**, like other isoflavones, could involve the modulation of pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.



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